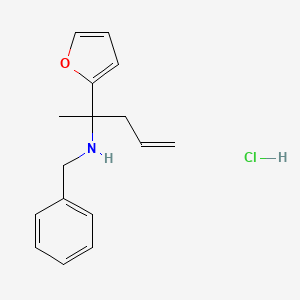
Benzyl-(1-furan-2-YL-1-methyl-but-3-enyl)-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-(1-furan-2-YL-1-methyl-but-3-enyl)-amine hydrochloride, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Benzyl-(1-furan-2-yl-1-methyl-but-3-enyl)-amine hydrochloride, while not directly mentioned, can be related to the broader category of compounds that involve furan rings and their derivatives. The synthesis of such compounds has been explored for their potential in creating a wide array of acyclic, cyclic, and heterocyclic compounds through reactions with various nucleophiles. This approach allows for the formation of complex molecules such as amides, pyrrolones, benzofurans, and more, demonstrating the compound's utility in synthetic organic chemistry (Kamneva, Anis’kova, & Egorova, 2018).
Medicinal Chemistry Applications
In medicinal chemistry, furan derivatives, including potentially this compound, are significant for their role in the design of bioactive molecules. The presence of furan rings in compounds is crucial for developing drugs with antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. These compounds have shown importance in structure-activity relationship studies, aiming to optimize activity and selectivity for targeted biological actions (Ostrowski, 2022).
Environmental and Toxicological Research
While the direct environmental and toxicological research applications of this compound are not highlighted, furan derivatives' general studies provide insights. For example, furan compounds in food processing contaminants are researched for their formation, occurrence, and potential health risks. This includes understanding their metabolism, toxicities, and the development of mitigation measures to minimize exposure risks. Such research is crucial for food safety and public health, indicating a role in environmental health studies (Zhang & Zhang, 2022).
Biomaterials and Functional Materials
The synthesis of furan derivatives from renewable resources like plant biomass is a growing area of interest, with applications in creating new polymers, functional materials, and fuels. This sustainable approach utilizes furan compounds as building blocks for various industrial applications, highlighting their potential in green chemistry and materials science (Chernyshev, Kravchenko, & Ananikov, 2017).
Eigenschaften
IUPAC Name |
N-benzyl-2-(furan-2-yl)pent-4-en-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-3-11-16(2,15-10-7-12-18-15)17-13-14-8-5-4-6-9-14;/h3-10,12,17H,1,11,13H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSJHKPQBOCXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C1=CC=CO1)NCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
435345-35-0 |
Source


|
| Record name | 2-Furanmethanamine, α-methyl-N-(phenylmethyl)-α-2-propen-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435345-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

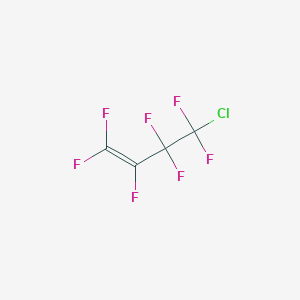
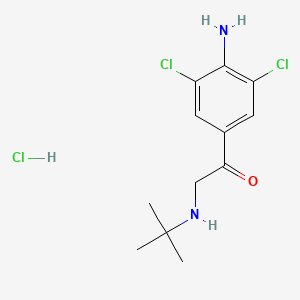
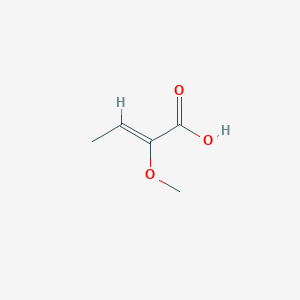
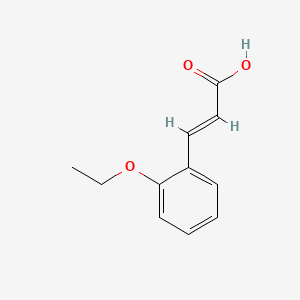
![5-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B6593153.png)
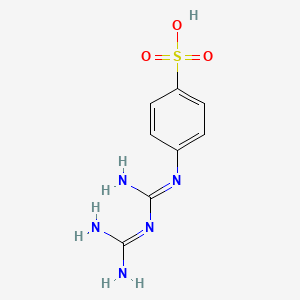
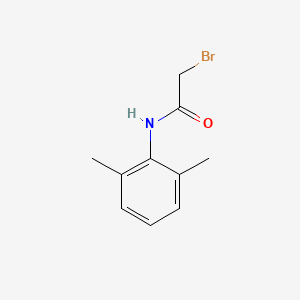
![(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B6593171.png)
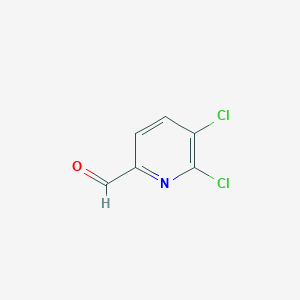

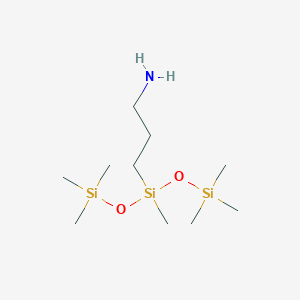
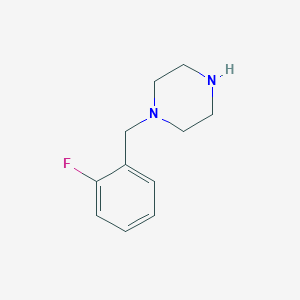
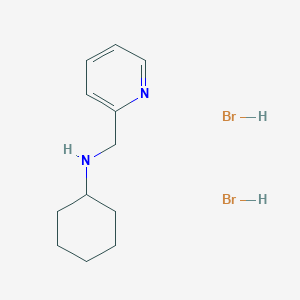
![2-[5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B6593223.png)